5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate
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Overview
Description
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate is a chemical compound that belongs to the class of benzoxathiol derivatives This compound is characterized by the presence of a bromine atom, an oxo group, and a phenyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate typically involves the reaction of 5-bromo-2-oxo-1,3-benzoxathiol with phenyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine-containing reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The carbonate ester linkage can be hydrolyzed to yield the corresponding phenol and carboxylic acid derivatives.
Oxidation and Reduction: The oxo group can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Products with the bromine atom replaced by the nucleophile.
Hydrolysis: Phenol and carboxylic acid derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate involves its interaction with specific molecular targets. The bromine atom and oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The phenyl carbonate moiety can also undergo hydrolysis, releasing phenol and carbon dioxide, which may contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-oxo-1,3-benzoxathiol-5-yl acetate
- 6-Bromo-2-oxo-1,3-benzoxathiol-5-yl phenyl carbonate
- 5-Bromo-2-hydroxybenzaldehyde (4-oxo-4,5-dihydro-1,3-thiazol-2-yl)hydrazone
Uniqueness
5-Bromo-2-oxo-1,3-benzoxathiol-6-yl phenyl carbonate is unique due to its specific substitution pattern and the presence of the phenyl carbonate moiety. This structural feature distinguishes it from other benzoxathiol derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H7BrO5S |
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Molecular Weight |
367.17 g/mol |
IUPAC Name |
(5-bromo-2-oxo-1,3-benzoxathiol-6-yl) phenyl carbonate |
InChI |
InChI=1S/C14H7BrO5S/c15-9-6-12-11(20-14(17)21-12)7-10(9)19-13(16)18-8-4-2-1-3-5-8/h1-7H |
InChI Key |
WMRPKKGVBAZANV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Br |
Origin of Product |
United States |
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